6-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}hexanoic acid
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Overview
Description
6-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}hexanoic acid is a synthetic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}hexanoic acid typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Coupling with Hexanoic Acid: The acetylated indole is coupled with hexanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Scientific Research Applications
6-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}hexanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
N-(6-[(indol-3-yl)acetyl]-L-lysine): Another indole derivative with biological activity.
Uniqueness
6-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}hexanoic acid is unique due to its specific structure, which combines an indole moiety with an acetyl group and a hexanoic acid chain. This unique combination imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H24N2O4 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
6-[3-(3-acetylindol-1-yl)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C19H24N2O4/c1-14(22)16-13-21(17-8-5-4-7-15(16)17)12-10-18(23)20-11-6-2-3-9-19(24)25/h4-5,7-8,13H,2-3,6,9-12H2,1H3,(H,20,23)(H,24,25) |
InChI Key |
DQFKCZUNISSVQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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